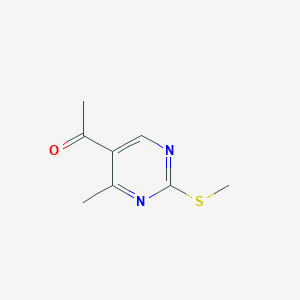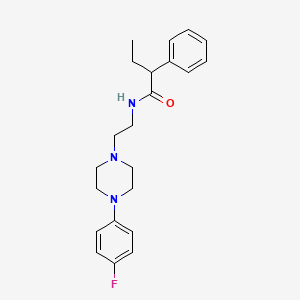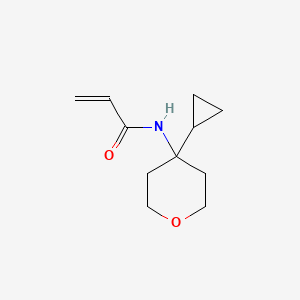
N-(4-cyclopropyloxan-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyclopropyloxan-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(4-cyclopropyloxan-4-yl)prop-2-enamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory cytokines and prostaglandins. It has also been suggested that this compound may exert its therapeutic effects in cancer, Alzheimer's disease, and Parkinson's disease by modulating various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have cytotoxic effects on cancer cells in vitro. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-cyclopropyloxan-4-yl)prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of this compound is that its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential side effects and toxicity in humans.
Direcciones Futuras
There are several future directions for the study of N-(4-cyclopropyloxan-4-yl)prop-2-enamide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential use as a biosensor for the detection of various analytes. Additionally, more research is needed to determine its potential therapeutic effects in humans and its potential side effects and toxicity. Overall, this compound has great potential for various scientific research applications and warrants further investigation.
Métodos De Síntesis
N-(4-cyclopropyloxan-4-yl)prop-2-enamide can be synthesized using different methods. One of the methods involves the reaction of 4-cyclopropyloxan-4-ylamine with prop-2-enoyl chloride in the presence of a base. The reaction yields this compound as a white solid. Another method involves the reaction of 4-cyclopropyloxan-4-ylamine with prop-2-enoyl bromide in the presence of a base. The reaction yields this compound as a yellow solid.
Aplicaciones Científicas De Investigación
N-(4-cyclopropyloxan-4-yl)prop-2-enamide has potential applications in various scientific research fields. It has been studied for its anti-inflammatory and analgesic effects. It has also been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been studied for its potential use as a biosensor for the detection of various analytes.
Propiedades
IUPAC Name |
N-(4-cyclopropyloxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-10(13)12-11(9-3-4-9)5-7-14-8-6-11/h2,9H,1,3-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMXHVNTLQLPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOCC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)

![2-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2745932.png)
![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)
![2-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2745936.png)

![N-[Cyclopropyl-(5-propan-2-yl-1H-imidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2745941.png)
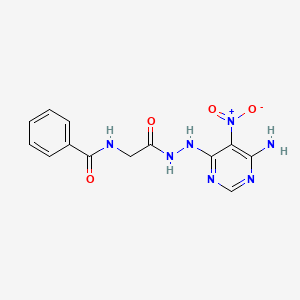
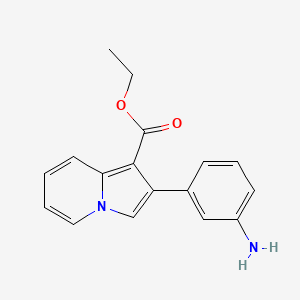
![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)
